Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
CAS No.:
Cat. No.: VC16172801
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O3S |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | ethyl 3-amino-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-4-21-15(20)13-12(17)9-5-8-10(18-14(9)22-13)6-16(2,3)7-11(8)19/h5H,4,6-7,17H2,1-3H3 |
| Standard InChI Key | VBZBPNMHDMSZMA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a tetrahydrothieno[2,3-b]quinoline framework with strategic substitutions enhancing its biological interactions. The core consists of a bicyclic system: a quinoline ring fused with a thiophene moiety. Key substituents include:
-
An ethyl ester group at position 2, critical for modulating solubility and reactivity.
-
An amino group at position 3, enabling participation in hydrogen bonding and nucleophilic reactions.
-
7,7-Dimethyl groups on the tetrahydroquinoline ring, introducing steric effects that influence conformational stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | Ethyl 3-amino-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxylate |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N |
The stereoelectronic effects of the dimethyl groups at position 7 stabilize the tetrahydroquinoline ring, while the keto group at position 5 facilitates intermolecular interactions .
Synthetic Pathways and Methodologies
Multi-Step Synthesis
The synthesis of ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate involves sequential reactions to construct the fused heterocyclic system. A representative pathway includes:
-
Formation of the Quinoline Core: Cyclocondensation of substituted anilines with carbonyl compounds under acidic conditions generates the tetrahydroquinoline scaffold .
-
Thiophene Ring Annulation: Reaction with methyl mercaptoacetate in the presence of introduces the thiophene moiety via nucleophilic aromatic substitution .
-
Functionalization:
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cross-coupling steps .
-
Catalysts: Palladium complexes (e.g., ) facilitate Suzuki-Miyaura couplings for derivative synthesis .
-
Temperature: Reflux conditions (80–120°C) are critical for ring-closure reactions .
Chemical Properties and Reactivity
Stability and Degradation
The compound exhibits moderate stability under acidic conditions but undergoes hydrolysis in basic environments due to the ester and keto groups. Accelerated degradation studies indicate:
-
pH-Dependent Hydrolysis: Rapid decomposition at pH > 9, yielding carboxylic acid and ethanol.
-
Oxidative Susceptibility: The thiophene ring is prone to oxidation, forming sulfoxide derivatives under strong oxidizing agents .
Derivative Formation
The amino and ester groups serve as handles for structural diversification:
-
Schiff Base Formation: Reaction with aldehydes (e.g., p-nitrobenzaldehyde) produces imine derivatives, as demonstrated by the synthesis of compound IX .
-
Alkylation: Treatment with alkyl halides modifies the amino group, enhancing lipophilicity (e.g., compounds VI and VII) .
-
Heterocyclization: Condensation with triethyl orthoformate generates triazolo derivatives (e.g., compound XIII), expanding the compound’s pharmacological profile .
Antimicrobial Activity
Preliminary studies suggest moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL), attributed to interference with cell wall synthesis .
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
Structural modifications aim to enhance potency and pharmacokinetics:
-
Ester-to-Amide Conversion: Replacement of the ethyl ester with carboxamide improves metabolic stability (e.g., compound XVII) .
-
Halogenation: Introduction of chloro or bromo substituents at position 4 enhances target affinity (e.g., compound IIa) .
Preclinical Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume